molecular formula C15H21ClN2O2 B2522294 Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate CAS No. 1070716-32-3

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Katalognummer B2522294
CAS-Nummer: 1070716-32-3
Molekulargewicht: 296.8
InChI-Schlüssel: KWGJPILHSLHTNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate” is an organic compound with the molecular formula C15H21ClN2O2 . It appears as a colorless to light yellow solid or oily liquid .


Synthesis Analysis

The synthesis of “this compound” involves two steps :


Molecular Structure Analysis

The molecular weight of this compound is 296.8 . The SMILES string representation is O=C(OC(C)(C)C)N1CCN(C(C(Cl)=C2)=CC=C2N)CC1 .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 296.8 . It has a predicted density of 1.155±0.06 g/cm3 . The predicted boiling point is 396.5±42.0 °C .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Piperazine derivatives, including this compound, serve as valuable building blocks in drug discovery. Researchers have explored their potential as intermediates for synthesizing novel organic compounds. The conformational flexibility of the piperazine ring, along with its polar nitrogen atoms, allows for favorable interactions with macromolecules. Specifically, this compound has shown promise in the following areas:

Organic Synthesis

The tert-butyl group in this compound makes it amenable to further modification. Researchers have utilized it as a key intermediate in the synthesis of diverse organic molecules, including:

Crizotinib Precursor

This compound serves as an essential intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer therapy .

Crystallography and Structural Studies

The single crystal X-ray diffraction analysis of this compound revealed its linear shape with an extended ethyl acetate moiety. Understanding its crystal structure aids in designing related molecules for specific applications .

Building Block for Novel Materials

Researchers have explored the incorporation of piperazine rings in materials science. By modifying the piperazine scaffold, they can tailor properties such as solubility, alkality, and hydrogen bonding capacity .

Chemical Biology and Target Identification

Investigating the interactions of this compound with biological macromolecules can provide insights into its mode of action and potential therapeutic targets.

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Eigenschaften

IUPAC Name

tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGJPILHSLHTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1-bromo-4-chlorobenzene (500 mg, 2.63 mmol, 1.00 equiv), t-butyl piperazine-1-carboxylate (725 mg, 3.90 mmol, 1.50 equiv), BINAP (48.6 mg, 0.08 mmol, 0.03 equiv), Pd2(dba)3 (23.9 mg, 0.03 mmol, 0.01 equiv), and NaOt-Bu (780 mg, 8.12 mmol, 3.00 equiv) in toluene (20 mL) was placed in a 50-mL round bottom flask, stirred overnight at 100° C. in an oil bath, then concentrated under vacuum. Purification via silica gel column (PE/EA (50:1)) yielded 360.6 mg (46%) of t-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
23.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
48.6 mg
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.